molecular formula C8H10F6O2 B14270968 5,5,5-Trifluoro-4-(methoxymethoxy)-4-(trifluoromethyl)pent-1-ene CAS No. 150669-66-2

5,5,5-Trifluoro-4-(methoxymethoxy)-4-(trifluoromethyl)pent-1-ene

Cat. No.: B14270968
CAS No.: 150669-66-2
M. Wt: 252.15 g/mol
InChI Key: FAFCSBYFQUISSD-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-4-(methoxymethoxy)-4-(trifluoromethyl)pent-1-ene is an organic compound characterized by the presence of trifluoromethyl groups and a methoxymethoxy substituent. Compounds with trifluoromethyl groups are often of interest due to their unique chemical properties, including increased lipophilicity and metabolic stability, which can be beneficial in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trifluoro-4-(methoxymethoxy)-4-(trifluoromethyl)pent-1-ene typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the pent-1-ene backbone: This can be achieved through various methods such as olefination reactions.

    Introduction of trifluoromethyl groups: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Methoxymethoxy group addition: This can be done using methoxymethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethoxy group.

    Reduction: Reduction reactions could target the double bond in the pent-1-ene backbone.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could result in a saturated hydrocarbon.

Scientific Research Applications

Chemistry

In chemistry, 5,5,5-Trifluoro-4-(methoxymethoxy)-4-(trifluoromethyl)pent-1-ene could be used as a building block for the synthesis of more complex molecules, particularly those requiring trifluoromethyl groups for enhanced properties.

Biology and Medicine

In biology and medicine, compounds with trifluoromethyl groups are often explored for their potential as pharmaceuticals due to their increased metabolic stability and ability to interact with biological targets.

Industry

In industry, such compounds might be used in the development of agrochemicals, polymers, and other materials where specific chemical properties are desired.

Mechanism of Action

The mechanism of action for 5,5,5-Trifluoro-4-(methoxymethoxy)-4-(trifluoromethyl)pent-1-ene would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The trifluoromethyl groups could enhance binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5,5,5-Trifluoro-4-(methoxy)-4-(trifluoromethyl)pent-1-ene
  • 5,5,5-Trifluoro-4-(ethoxymethoxy)-4-(trifluoromethyl)pent-1-ene

Uniqueness

The presence of the methoxymethoxy group in 5,5,5-Trifluoro-4-(methoxymethoxy)-4-(trifluoromethyl)pent-1-ene might confer unique properties such as increased solubility or specific reactivity compared to similar compounds.

Properties

CAS No.

150669-66-2

Molecular Formula

C8H10F6O2

Molecular Weight

252.15 g/mol

IUPAC Name

5,5,5-trifluoro-4-(methoxymethoxy)-4-(trifluoromethyl)pent-1-ene

InChI

InChI=1S/C8H10F6O2/c1-3-4-6(7(9,10)11,8(12,13)14)16-5-15-2/h3H,1,4-5H2,2H3

InChI Key

FAFCSBYFQUISSD-UHFFFAOYSA-N

Canonical SMILES

COCOC(CC=C)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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